molecular formula C15H12N2O2S2 B2724680 3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile CAS No. 792904-56-4

3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile

Cat. No.: B2724680
CAS No.: 792904-56-4
M. Wt: 316.39
InChI Key: WGOLUKNPDPFBKQ-CCEZHUSRSA-N
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Description

3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes phenylamino, phenylsulfonyl, and sulfanyl groups attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile typically involves the reaction of phenylamine with phenylsulfonyl chloride to form an intermediate, which is then reacted with a sulfanylprop-2-enenitrile derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenylamino and phenylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The phenylamino and phenylsulfonyl groups are known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form reactive intermediates that further influence biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile is unique due to its combination of phenylamino, phenylsulfonyl, and sulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-anilino-2-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c16-11-14(15(20)17-12-7-3-1-4-8-12)21(18,19)13-9-5-2-6-10-13/h1-10,17,20H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOLUKNPDPFBKQ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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